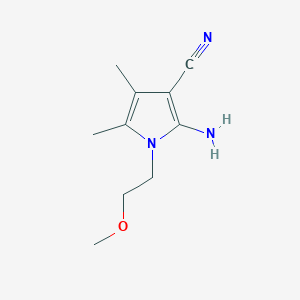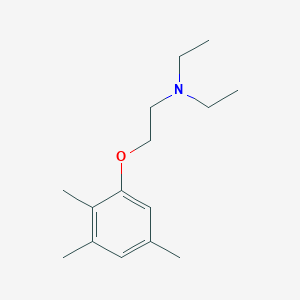
2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a chemical compound that has attracted a lot of attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The exact mechanism of action of 2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has been shown to have a number of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. In addition, the compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile for lab experiments is its ability to inhibit the activity of certain enzymes and proteins. This makes it a useful tool for studying the mechanisms of cancer cell growth, viral replication, and bacterial growth. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile. One area of research is in the development of new drugs based on the compound. Another area of research is in the study of the compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, more research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a promising compound with potential applications in various fields. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research on the compound may lead to the development of new drugs and treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of 2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can be achieved using different methods. One of the most common methods involves the reaction of 2-methyl-5-nitropyridine with 2-methoxyethylamine in the presence of sodium hydride. The resulting product is then treated with methyl iodide and sodium cyanide to obtain 2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile.
Aplicaciones Científicas De Investigación
2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has been studied extensively for its potential applications in various fields. One of the main areas of research is in the development of new drugs. The compound has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
2-amino-1-(2-methoxyethyl)-4,5-dimethylpyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-8(2)13(4-5-14-3)10(12)9(7)6-11/h4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWCOKCDTNINPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)CCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5785638.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5785657.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B5785659.png)


![4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5785687.png)
![2-(3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5785700.png)
